MK-6913 Phase I Single Ascending Dose Safety and PK Profile in Healthy Volunteers
MK-6913 has been evaluated in a Phase I single ascending dose study (EudraCT 2008-006493-15) conducted by Merck & Co. to assess safety, tolerability, and pharmacokinetics in human subjects [1]. This provides human-derived PK parameters that serve as a baseline for comparing in vitro-to-in vivo extrapolation of other ERβ agonists. While full numerical PK parameters (Cmax, AUC, t1/2, Vd, CL) are not publicly disclosed in the available summary, the existence of this completed Phase I dataset distinguishes MK-6913 from research-grade ERβ agonists that lack any human PK characterization.
| Evidence Dimension | Human Pharmacokinetic Characterization Status |
|---|---|
| Target Compound Data | Phase I single ascending dose study completed; safety, tolerability, and PK assessed [1] |
| Comparator Or Baseline | Research-grade ERβ agonists (e.g., DPN, WAY-200070, ERB-041) - no human PK data available |
| Quantified Difference | Qualitative difference: clinical PK dataset exists vs. none |
| Conditions | Healthy human volunteers; single ascending dose design; Merck-sponsored trial |
Why This Matters
Human PK characterization provides essential translational context for in vitro study design and dosing regimen selection, reducing uncertainty in experimental planning compared to compounds lacking human exposure data.
- [1] NHS Health Research Authority. IRAS ID 11865. A Single Rising Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of MK-6913. REC Reference: 08/H0802/162. Sponsor: Merck & Co., Inc. View Source
